molecular formula C38H49N6NaO9S B1139506 Grazoprevir sodium CAS No. 1425038-27-2

Grazoprevir sodium

Cat. No.: B1139506
CAS No.: 1425038-27-2
M. Wt: 788.9 g/mol
InChI Key: HWKZBIVJZNPHGU-CIAYNJNFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MK-5172 sodium salt, also known as Grazoprevir sodium salt, is a selective inhibitor of the Hepatitis C virus NS3/4a protease. This compound exhibits broad activity across various genotypes and resistant variants of the virus. It has shown significant potential in inhibiting the activity of the SARS-CoV-2 3CL protease .

Chemical Reactions Analysis

MK-5172 sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under suitable conditions.

    Hydrolysis: This reaction involves the breakdown of the compound in the presence of water or aqueous solutions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MK-5172 sodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of protease inhibitors.

    Biology: The compound is employed in biochemical assays to investigate the inhibition of viral proteases.

    Medicine: MK-5172 sodium salt is a crucial component in the development of antiviral therapies, particularly for Hepatitis C and potentially for COVID-19.

    Industry: It is used in the pharmaceutical industry for the production of antiviral drugs .

Mechanism of Action

MK-5172 sodium salt exerts its effects by selectively inhibiting the NS3/4a protease of the Hepatitis C virus. This inhibition prevents the virus from processing its polyprotein into functional proteins, thereby halting viral replication. The compound also inhibits the activity of the SARS-CoV-2 3CL protease, which is essential for the replication of the virus .

Comparison with Similar Compounds

MK-5172 sodium salt is unique due to its broad activity across various genotypes and resistant variants of the Hepatitis C virus. Similar compounds include:

MK-5172 sodium salt stands out due to its high potency and broad-spectrum activity, making it a valuable compound in antiviral research and therapy.

Properties

IUPAC Name

sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKZBIVJZNPHGU-CIAYNJNFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49N6NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425038-27-2
Record name Grazoprevir sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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